(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
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Overview
Description
(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic compound featuring a piperazine ring substituted with a benzoyl group, a thiophene ring, and an oxazole ring with a vinyl and carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile typically involves multi-step organic synthesis. A common route might include:
Formation of the Piperazine Derivative: Starting with piperazine, a benzoyl group is introduced via acylation using benzoyl chloride in the presence of a base like triethylamine.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Vinylation: The thiophene ring is introduced via a Heck reaction, where a vinyl halide reacts with a thiophene derivative in the presence of a palladium catalyst.
Final Assembly: The final step involves coupling the benzoylpiperazine and the thiophene-oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Acyl chlorides, bases like NaOH or KOH
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various acyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the thiophene and oxazole rings are often found in compounds with antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated system involving the thiophene and oxazole rings.
Mechanism of Action
The mechanism of action of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the thiophene and oxazole rings might engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(furan-2-yl)vinyl)oxazole-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(pyridin-2-yl)vinyl)oxazole-4-carbonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific electronic properties and potential biological activities. The thiophene ring, in particular, provides a distinct set of chemical reactivity and electronic characteristics compared to other heterocycles like furan or pyridine.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c22-15-18-21(27-19(23-18)9-8-17-7-4-14-28-17)25-12-10-24(11-13-25)20(26)16-5-2-1-3-6-16/h1-9,14H,10-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOGFNBPZGMDKB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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